Tigogenin

Description

Properties

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBQZIIUCVWOCD-MFRNJXNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40903920 | |

| Record name | Tigogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-60-1 | |

| Record name | Tigogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tigogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tigogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α,25R)-spirostan-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIGOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SMU15RR44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Tigogenin

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

Tigogenin is a naturally occurring steroidal sapogenin found in various plant species, including those of the genera Digitalis and Agave.[1] It serves as a crucial starting material in the semi-synthesis of various steroid hormones. Structurally, it is a C-5 epimer of smilagenin.[1] Its chemical identity is well-established through extensive spectroscopic and chemical analysis.

Key Identifiers:

Molecular Structure and Stereochemistry

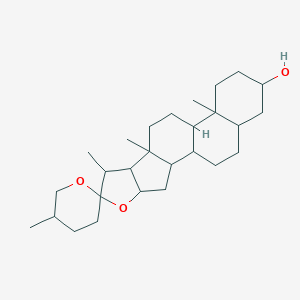

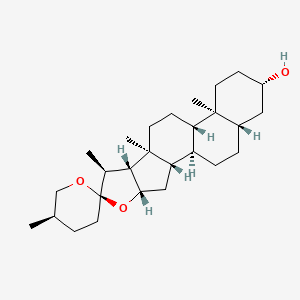

The structure of this compound is characterized by a rigid tetracyclic steroid core and a spiroketal side chain, which is the defining feature of the spirostan (B1235563) class.

Core Skeleton : The molecule is built upon a gonane (B1236691) (perhydrocyclopentanophenanthrene) nucleus, which is fully saturated. This forms the characteristic A, B, C, and D rings of the steroid.

Spiroketal Moiety : Attached at C-17 of the steroid nucleus is a spiroketal system consisting of two additional rings, designated E (a tetrahydrofuran (B95107) ring) and F (a tetrahydropyran (B127337) ring). The spiro carbon atom is C-22.

Stereochemistry : this compound possesses a specific and complex stereochemistry which is critical to its identity and biological function:

-

The A/B ring fusion is trans, as indicated by the 5α configuration.

-

The hydroxyl group at the C-3 position is in the equatorial position, denoted as 3β .

-

The methyl group at C-25 is in the R configuration, specified as 25R . This particular stereoisomer is distinguished from its epimer, sarsasapogenin, which has a 25S configuration.[2] The stereochemistry at C-25 can be determined using ¹H NMR by analyzing the chemical shift difference of the geminal protons at C-26.[6]

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 416.64 g/mol | [1][2][4][5] |

| Monoisotopic Mass | 416.32904526 Da | [4] |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | 203°C | [1] |

| Optical Rotation [α]D²⁰ | -62° | [1] |

| Solubility | Soluble in DMF (2 mg/mL), acetone, ether, and petroleum ether. Practically insoluble in water. | [1][3][8] |

| logP | 4.52 - 5.33 | [8] |

| Polar Surface Area | 38.69 Ų | [8] |

Experimental Protocols

Isolation of this compound from Plant Material

This compound is typically isolated as an aglycone from its corresponding saponin, tigonin. The general procedure involves the hydrolysis of saponin-rich plant extracts.

Protocol: Acid Hydrolysis and Extraction

-

Source Material : Dried and powdered leaves of plants known to contain this compound glycosides, such as Agave sisalana.[1]

-

Fermentation (Optional) : The plant material may be subjected to spontaneous fermentation to begin the breakdown of complex glycosides.[9]

-

Acid Hydrolysis : The plant material is refluxed with a dilute mineral acid (e.g., 2-5% sulfuric acid) in an alcoholic solvent (e.g., ethanol). This cleaves the glycosidic bonds, liberating the aglycone (this compound).[7]

-

Neutralization and Extraction : The hydrolysate is neutralized with a base (e.g., lime). The this compound is then extracted from the mixture using an organic solvent like ethanol (B145695) or hexane.[9]

-

Purification : The crude extract is purified through a series of steps including decolorization (e.g., with activated charcoal) and recrystallization from a suitable solvent system, such as dilute methanol, to yield pure this compound crystals.[1][9]

Structural Characterization

The definitive identification and structural elucidation of this compound rely on modern spectroscopic techniques.

-

Mass Spectrometry (MS) :

-

Methodology : Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) can be used. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to confirm the molecular formula (C₂₇H₄₄O₃).

-

Data Interpretation : The fragmentation pattern in the mass spectrum provides information about the different parts of the molecule, including the steroidal backbone and the spiroketal side chain.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Methodology : Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or pyridine-d₅). ¹H NMR, ¹³C NMR, and 2D NMR (like COSY, HSQC, and HMBC) experiments are performed.

-

Data Interpretation :

-

¹H NMR : Key signals confirm the stereochemistry. For example, the chemical shift difference (Δδ) between the two geminal protons at C-26 (H₂-26) is typically small (< 0.2 ppm) for the 25R configuration (as in this compound), whereas it is larger (> 0.5 ppm) for the 25S configuration.[6]

-

¹³C NMR : The spectrum will show 27 distinct carbon signals. The chemical shifts of C-3, C-5, C-22, and C-25 are particularly diagnostic for confirming the structure and stereochemistry. Solid-state ¹³C NMR studies have shown that the conformation of this compound is similar in both solid and solution phases.[10]

-

2D NMR : These experiments establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals, confirming the entire molecular framework.

-

-

Biological Activity and Signaling Pathway

This compound exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and antifungal effects.[3][11][12][13] One of its well-studied mechanisms involves the induction of apoptosis in human rheumatoid arthritis (RA) fibroblast-like synoviocytes. This process is mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which leads to an upregulation of cyclooxygenase-2 (COX-2).[14]

Diagram 1. this compound-induced apoptosis pathway in RA synoviocytes.

This diagram illustrates that this compound activates the p38 MAPK signaling protein.[14] This activation, in turn, initiates the caspase cascade and upregulates COX-2 expression, ultimately leading to programmed cell death (apoptosis) in rheumatoid arthritis synovial cells.[14]

References

- 1. This compound [drugfuture.com]

- 2. This compound [webbook.nist.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. guidechem.com [guidechem.com]

- 8. Showing Compound this compound (FDB012684) - FooDB [foodb.ca]

- 9. CN1446820A - Technique for extracting improved this compound - Google Patents [patents.google.com]

- 10. 13C cross-polarization MAS NMR study of some steroidal sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | 77-60-1 [chemicalbook.com]

- 13. Synthesis and anti-tumour, immunomodulating activity of diosgenin and this compound conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | CAS:77-60-1 | Manufacturer ChemFaces [chemfaces.com]

Tigogenin: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigogenin, a steroidal sapogenin, is a pivotal natural product with significant applications in the pharmaceutical industry, primarily as a precursor in the synthesis of steroidal drugs. Its diverse biological activities, including potential anti-inflammatory and anti-cancer properties, have further fueled interest in its study. This technical guide provides an in-depth overview of the natural sources of this compound, its quantitative occurrence in various plant species, detailed experimental protocols for its extraction and analysis, and an elucidation of its biosynthetic pathway.

Natural Sources and Occurrence of this compound

This compound is found in a variety of plant families and genera, often as a glycoside (saponin) from which the aglycone (this compound) can be liberated through hydrolysis. The primary plant sources are monocotyledonous families such as Amaryllidaceae, Asparagaceae (formerly part of Liliaceae), and Dioscoreaceae.

Key plant genera known to contain this compound include:

-

Agave : Species such as Agave sisalana and Agave americana are well-documented sources of this compound.[1][2][3]

-

Digitalis : Notably, Digitalis lanata is a known source of this sapogenin.

-

Trigonella : Trigonella foenum-graecum (fenugreek) seeds contain this compound among other steroidal saponins (B1172615).

-

Allium : Various species within the onion and garlic genus have been reported to contain this compound.

-

Chlorophytum : Chlorophytum nimonii has been identified as a high-yielding source of a this compound glycoside.

-

Yucca : Species like Yucca aloifolia also contain this compound.[4]

Quantitative Occurrence of this compound in Plants

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes the quantitative data on this compound content found in various plant sources.

| Plant Species | Family | Plant Part | This compound Content (% of Dry Weight or other specified unit) | Reference |

| Agave sisalana | Asparagaceae | Leaves/Juice | ~10% of total sapogenins | |

| Agave americana | Asparagaceae | Leaves | Present (quantitative data variable) | [1][3][5][6] |

| Agave angustifolia | Asparagaceae | Leaves | Present (quantitative data variable) | |

| Agave cupreata | Asparagaceae | Leaves | Present (quantitative data variable) | |

| Agave potatorum | Asparagaceae | Leaves | Present (quantitative data variable) | |

| Trigonella foenum-graecum | Fabaceae | Seeds | Saponin content: 0.6-1.7% (this compound is a component) | |

| Chlorophytum nimonii | Asparagaceae | Aerial Parts | High yield of this compound pentaglycoside (20-21%) claimed in a patent | |

| Digitalis lanata | Plantaginaceae | Leaves | Present (specific percentage not consistently reported) | |

| Allium spp. | Amaryllidaceae | Bulbs, Leaves | Present (generally low content) | |

| Yucca aloifolia | Asparagaceae | Leaves | Present (quantitative data variable) | [4] |

Experimental Protocols

Extraction of this compound from Plant Material

The following is a general protocol for the extraction of this compound from plant materials, primarily focusing on Agave leaves as an example. This process involves the hydrolysis of saponins to release the aglycone.

Materials:

-

Dried and powdered plant material (e.g., Agave leaves)

-

Concentrated Hydrochloric Acid (HCl)

-

10% Sodium Hydroxide (NaOH) solution

-

Ethyl acetate (B1210297)

-

Reflux apparatus

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Maceration: Soak 50g of the dried, powdered plant material in 80% ethanol.

-

Extraction: Subject the mixture to reflux for a specified period (e.g., 3 hours) to extract the saponins.

-

Filtration: Filter the extract to remove solid plant debris.

-

Concentration: Concentrate the hydroalcoholic extract using a rotary evaporator.

-

Acid Hydrolysis: To the concentrated extract, add a solution of concentrated HCl in 80% ethanol (e.g., 30 ml of 80% ethanol containing 5 ml of concentrated HCl). Reflux the mixture for 3 hours to hydrolyze the saponins into their aglycone (sapogenin) and sugar moieties.[1]

-

Neutralization: After cooling, neutralize the reaction mixture with a 10% NaOH solution to a pH of approximately 7.[1]

-

Solvent Extraction: Transfer the neutralized solution to a separatory funnel and extract the sapogenins with ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

Final Concentration: Combine the ethyl acetate fractions and evaporate the solvent using a rotary evaporator to obtain the crude sapogenin extract containing this compound.

Quantification of this compound

HPLC is a widely used technique for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: Methanol 100%.[3]

-

Flow Rate: 1.0 ml/min.

-

Injection Volume: 2 µl.[3]

-

Detection: UV at 254 nm.[3]

-

Column Temperature: Ambient.[3]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/ml) in the mobile phase.[3] Prepare a series of dilutions to construct a calibration curve.

-

Sample Preparation: Dissolve the crude sapogenin extract in the mobile phase to a known concentration (e.g., 1 mg/ml).[3] Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample by using the calibration curve generated from the standard solutions.

GC-MS is another powerful technique for the analysis of steroidal sapogenins. Derivatization is often required for these compounds to increase their volatility.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer.

-

Column: A suitable capillary column for steroid analysis (e.g., DB-5MS).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An appropriate temperature gradient to separate the sapogenins.

-

MS Detector: Operated in electron ionization (EI) mode.

Procedure:

-

Hydrolysis: Perform acid hydrolysis of the plant extract as described in the extraction protocol to obtain the sapogenins.

-

Derivatization (Acetylation): To the dried sapogenin extract, add a mixture of acetic anhydride (B1165640) and pyridine. Heat the mixture to convert the sapogenins into their more volatile acetate esters.

-

Sample Preparation: After the reaction, evaporate the reagents and redissolve the derivatized sample in a suitable solvent like ethyl acetate.

-

Analysis: Inject the derivatized sample into the GC-MS system.

-

Identification and Quantification: Identify the this compound acetate peak based on its retention time and mass spectrum, which can be compared to a derivatized standard. Quantification can be performed using an internal standard method.

Biosynthesis of this compound in Plants

The biosynthesis of steroidal saponins, including the pathway leading to this compound, is a multi-step process that originates from the isoprenoid pathway.

Key Stages:

-

Isoprenoid Precursor Synthesis: The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids.

-

Squalene Synthesis: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to form squalene.

-

Cyclization to Sterols: Squalene is epoxidized to 2,3-oxidosqualene, which is then cyclized to form cycloartenol (B190886) in plants. A series of subsequent reactions convert cycloartenol into cholesterol or β-sitosterol.

-

Formation of Steroidal Sapogenins: Cholesterol or β-sitosterol serves as the precursor for the formation of the spirostanol (B12661974) skeleton of this compound. This involves a series of hydroxylation, oxidation, and cyclization reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes.

-

Glycosylation: The final step in the biosynthesis of saponins is the attachment of sugar moieties to the sapogenin backbone by UDP-dependent glycosyltransferases (UGTs).

Visualizations

Caption: Biosynthetic pathway of this compound in plants.

Caption: General workflow for this compound extraction and analysis.

References

physical and chemical properties of tigogenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigogenin, a steroidal sapogenin, is a naturally occurring compound found in a variety of plants, most notably those of the Agave and Digitalis species.[1] As an important precursor in the synthesis of steroidal drugs, this compound has garnered significant attention in the pharmaceutical industry.[2][3] Beyond its role as a synthetic intermediate, emerging research has unveiled a spectrum of biological activities, including anti-inflammatory, pro-osteogenic, and apoptotic effects, making it a molecule of considerable interest for therapeutic development. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known signaling pathways.

Physical and Chemical Properties

This compound is a spirostanol (B12661974) derivative with a complex polycyclic structure.[3][4][5] Its core is a steroid nucleus with a spiroketal side chain, a feature that dictates many of its physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₄O₃ | [1][2][5][6] |

| Molecular Weight | 416.64 g/mol | [1][2][6][7] |

| CAS Number | 77-60-1 | [1][5][6] |

| Appearance | White, microcrystalline powder | [8] |

| Melting Point | 203-206 °C | [1][4] |

| Optical Rotation | [α]D²⁰ -62° | [1] |

| Solubility | Practically insoluble in water.[4] Soluble in acetone, ether, petroleum ether, methanol, and acetonitrile.[1] Insoluble in DMSO.[9] | [1][4][9] |

| pKa (Strongest Acidic) | 18.3 | [4] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ¹³C NMR spectra of this compound have been recorded, and the chemical shifts are reported to be nearly identical to those in solution, suggesting similar conformations in both phases.[5]

Mass Spectrometry (MS)

The mass spectrum of this compound is available through the NIST WebBook, providing fragmentation patterns crucial for its identification.[6]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands that are instrumental in identifying its functional groups. While a detailed interpretation is complex, the spectrum serves as a unique fingerprint for the molecule.[10]

Experimental Protocols

Isolation of this compound from Agave sisalana

The following protocol is a synthesized methodology based on established procedures for the extraction and isolation of this compound from the leaves of Agave sisalana.[1][8]

1. Raw Material Preparation:

-

Freshly harvested Agave sisalana leaves are crushed to extract the juice. The remaining pulp (sisal residue) is dried.

2. Acid Hydrolysis:

-

The dried sisal residue is subjected to acid hydrolysis to cleave the glycosidic bonds of the saponins (B1172615) and liberate the aglycone, this compound.

-

The residue is mixed with a dilute acid solution (e.g., sulfuric acid) at a specific ratio.

-

The mixture is heated at an elevated temperature and pressure (e.g., 180°C at 60 psig) for a defined period (e.g., 90 minutes).[8]

3. Neutralization and Filtration:

-

After hydrolysis, the reaction mixture is cooled, and the acid is neutralized using a base, such as calcium hydroxide, to a pH of approximately 6.0-7.0.[11]

-

The resulting precipitate, containing the crude sapogenins, is collected by filtration.

4. Washing and Drying:

-

The crude sapogenin cake is washed thoroughly with water to remove any remaining acid and other water-soluble impurities.

-

The washed cake is then dried in an oven at 80-100°C.

5. Extraction of Crude this compound:

-

The dried, crude sapogenin powder is extracted with a suitable organic solvent. Hot ethanol (B145695) (95%) is commonly used.[11]

-

The extraction is typically performed via soxhlet extraction or by refluxing the powder in the solvent.

6. Crystallization:

-

The ethanolic extract is concentrated under vacuum.

-

The concentrated solution is allowed to stand, promoting the crystallization of this compound.

-

The crystals are then collected by centrifugation or filtration.

Purification by Column Chromatography

Further purification of the crystallized this compound can be achieved using column chromatography.

1. Column Preparation:

-

A glass column is packed with silica (B1680970) gel (200-300 mesh) as the stationary phase.[1]

2. Sample Loading:

-

The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the column.

3. Elution:

-

The column is eluted with a suitable solvent system, such as a chloroform:methanol:water mixture (e.g., 80:20:5 v/v/v).[1]

4. Fraction Collection and Analysis:

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

5. Final Crystallization:

-

The pure fractions are combined, and the solvent is evaporated to yield purified this compound crystals.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, influencing cellular processes such as differentiation and apoptosis through specific signaling pathways.

Osteoblast Differentiation

This compound has been shown to promote the differentiation of bone marrow stromal cells into osteoblasts, suggesting its potential in the treatment of osteoporosis.[12] This process is mediated, at least in part, through the inhibition of the peroxisome proliferator-activated receptor-gamma (PPARγ) and the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[12] The activation of the p38 MAPK pathway leads to the upregulation of key osteogenic transcription factors such as Runx2, which in turn promotes the expression of osteoblast-specific genes like collagen type I and osteocalcin.[12][13]

Caption: this compound-induced osteoblast differentiation pathway.

Apoptosis

This compound and its derivatives have been demonstrated to induce apoptosis in various cancer cell lines.[7] One of the key mechanisms involves the activation of the caspase cascade, specifically caspase-3/7.[7] Caspases are a family of proteases that play a central role in the execution phase of apoptosis. The activation of caspase-3/7 leads to the cleavage of numerous cellular substrates, ultimately resulting in programmed cell death.

Caption: Apoptosis induction by a this compound derivative.

Experimental Workflow for Biological Activity Screening

A general workflow for assessing the biological activity of this compound would involve a series of in vitro and in vivo experiments.

Caption: General experimental workflow for this compound.

Conclusion

This compound stands as a versatile natural product with significant potential in both pharmaceutical synthesis and as a bioactive agent. Its well-defined physical and chemical properties, coupled with established methods for its isolation and purification, provide a solid foundation for further research and development. The elucidation of its roles in key signaling pathways, such as those governing osteoblast differentiation and apoptosis, opens new avenues for its therapeutic application. This technical guide serves as a comprehensive resource for professionals seeking to explore the multifaceted nature of this compound and harness its potential for scientific and medicinal advancement.

References

- 1. Biotransformation of steroidal saponins in sisal (Agave sisalana Perrine) to this compound by a newly isolated strain from a karst area of Guilin, China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gitogenin suppresses lung cancer progression by inducing apoptosis and autophagy initiation through the activation of AMPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. 13C cross-polarization MAS NMR study of some steroidal sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. Synthesis and anti-tumour, immunomodulating activity of diosgenin and this compound conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US3981867A - Process for obtaining sapogenin particularly hecogenin from plant material such as agave sisalana leaves - Google Patents [patents.google.com]

- 9. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN103087143A - Method for extracting this compound from squeezed juice of sisal residue - Google Patents [patents.google.com]

- 12. This compound inhibits adipocytic differentiation and induces osteoblastic differentiation in mouse bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Signaling Networks that Control the Lineage Commitment and Differentiation of Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tigogenin: Molecular Properties, Experimental Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigogenin, a steroidal sapogenin found in various plants, including those of the Agave and Digitalis genera, serves as a crucial precursor in the synthesis of steroidal drugs.[1] Beyond its role as a synthetic building block, this compound exhibits a range of biological activities, including the modulation of cellular differentiation, making it a molecule of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of this compound's core molecular properties, detailed experimental protocols for its isolation and analysis, and an examination of its known signaling pathways.

Molecular Formula and Weight

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers. These values are essential for a variety of experimental calculations, including molarity, mass spectrometry analysis, and reaction stoichiometry.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₄₄O₃ | [1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 416.64 g/mol | [3][4][5][7][8][9] |

| Monoisotopic Mass | 416.32904526 Da | [2][8] |

| CAS Number | 77-60-1 | [1][3][4][5][6][7][8][9] |

Experimental Protocols

Accurate and reproducible experimental methods are paramount in the scientific investigation of this compound. This section details established protocols for the isolation, purification, and quantitative analysis of this steroidal sapogenin.

Isolation and Purification of this compound from Agave sisalana

A common method for obtaining this compound involves its extraction and subsequent purification from the leaves of Agave sisalana. The following protocol is a composite of established techniques.

2.1.1. Extraction of Crude this compound

-

Sample Preparation: Freshly harvested Agave sisalana leaves are processed to separate the juice and pulp from the fibrous material. The resulting residue is then dried.

-

Acid Hydrolysis: The dried sisal residue is subjected to acid hydrolysis to cleave the glycosidic bonds of the saponins (B1172615) and liberate the aglycone, this compound. This is typically achieved by heating the material in the presence of an acid, such as hydrochloric acid or sulfuric acid.[4][10][11]

-

Neutralization and Drying: Following hydrolysis, the acidic mixture is neutralized, often with a base like calcium hydroxide.[10] The neutralized slurry is then dried under vacuum and pulverized to yield a crude powder containing this compound.[10]

2.1.2. Purification by Macroporous Resin Chromatography

-

Resin Selection and Preparation: Non-polar macroporous resins, such as D-101, are effective for the purification of this compound.[7] The resin should be pre-treated and packed into a chromatography column.

-

Loading: The crude this compound extract is dissolved in an appropriate solvent and loaded onto the prepared column.

-

Elution: The column is washed to remove impurities, followed by elution of the bound this compound using a suitable solvent system. A common eluent is 70% ethanol.[7]

-

Recovery: The fractions containing this compound are collected, and the solvent is evaporated to yield purified this compound. The recovery rate and purity can be assessed using methods like HPLC.[7]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the quantification of this compound in various samples.

-

Sample Preparation: A known quantity of the this compound-containing sample is accurately weighed and dissolved in a suitable solvent, such as methanol. The solution is then filtered through a 0.22 µm filter before injection.[12]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic system of acetonitrile (B52724) and water (e.g., 90:10 v/v) is often effective.[12]

-

Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[12]

-

Detection: UV detection at 203 nm is suitable for this compound.[12]

-

Temperature: The column temperature is maintained at a constant level, for instance, 33°C.[12]

-

-

Quantification: A calibration curve is generated using standard solutions of purified this compound at various concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.[12]

Signaling Pathway Modulation

Recent research has elucidated the role of this compound in modulating key signaling pathways involved in cellular differentiation, particularly in bone marrow stromal cells (BMSCs). This compound has been shown to promote a lineage shift from adipocytes towards osteoblasts.[3] This effect is primarily mediated through the inhibition of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[3][6]

The diagram below illustrates the proposed signaling cascade initiated by this compound in BMSCs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound inhibits adipocytic differentiation and induces osteoblastic differentiation in mouse bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformation of steroidal saponins in sisal (Agave sisalana Perrine) to this compound by a newly isolated strain from a karst area of Guilin, China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | CAS:77-60-1 | Manufacturer ChemFaces [chemfaces.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. This compound | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN103087143A - Method for extracting this compound from squeezed juice of sisal residue - Google Patents [patents.google.com]

- 11. scispace.com [scispace.com]

- 12. thepharmajournal.com [thepharmajournal.com]

A Comprehensive Technical Guide to the Classification of Tigogenin as a Steroidal Sapogenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigogenin, a naturally occurring compound found in a variety of plant species, is a significant member of the steroidal sapogenin class. Its rigid tetracyclic steroid core and spiroketal side chain are characteristic features that underpin its classification and diverse biological activities. This technical guide provides an in-depth analysis of this compound, including its chemical structure, physicochemical properties, and the experimental methodologies used for its isolation and characterization. Furthermore, this document details its known biological functions and associated signaling pathways, offering a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The World of Steroidal Sapogenins

Steroidal saponins (B1172615) are a class of naturally occurring glycosides characterized by a steroidal aglycone, known as a sapogenin. These molecules are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities. The sapogenin core structure is a C27 steroid with a distinctive spiroketal side chain. This compound is a prominent example of a steroidal sapogenin, serving as a crucial precursor in the semi-synthesis of various steroid hormones and drugs.[1][2] Its biological properties, including anti-inflammatory and anti-cancer effects, have also garnered significant scientific interest.[3][4]

Chemical Classification and Structure of this compound

This compound's classification as a steroidal sapogenin is rooted in its distinct chemical architecture.[1] It possesses a C27 spirostanol (B12661974) skeleton, which is a variant of the cholestane (B1235564) framework.[5] The structure is characterized by a fused four-ring steroid nucleus (A, B, C, and D rings) and a spiroketal moiety (E and F rings) attached at C-17.

The formal IUPAC name for this compound is (3β,5α,25R)-Spirostan-3-ol.[4][6] Its chemical formula is C27H44O3.[1][7][8] The key structural features that define this compound as a spirostane-type sapogenin are:

-

A saturated steroid nucleus with a trans-fused A/B ring system (5α configuration).

-

A hydroxyl group at the C-3 position with β-stereochemistry.

-

A spiroketal side chain with an (R)-configuration at C-25.

This compound is the C-5 epimer of smilagenin.[6] It is often found in nature as a glycoside, where one or more sugar units are attached to the hydroxyl group at C-3.[6]

Physicochemical and Spectroscopic Data

The identity and purity of this compound are confirmed through its distinct physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C27H44O3 | [4][7][8] |

| Molecular Weight | 416.64 g/mol | [1][7][9] |

| Melting Point | 202-204 °C | [9] |

| Appearance | White, microcrystalline powder | [1][2] |

| Optical Rotation [α]D | -68° (c=0.8 g/100ml , CHCl3) | [9] |

| Solubility | Soluble in chloroform (B151607); slightly soluble in acetone (B3395972) and ether. | [6][9] |

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Observations |

| Infrared (IR) | Characteristic absorptions for O-H stretching (hydroxyl group), C-H stretching (alkane), and C-O stretching (ether and alcohol). |

| ¹H NMR | Diagnostic signals for the methyl groups at C-18, C-19, C-21, and C-27, and the proton at C-3 bearing the hydroxyl group. |

| ¹³C NMR | Resonances corresponding to the 27 carbon atoms of the spirostanol skeleton, including the characteristic spiroketal carbon (C-22). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern of the spiroketal side chain. |

Natural Occurrence and Experimental Protocols for Isolation

This compound is found in a variety of plants, often as a component of complex saponin (B1150181) mixtures.[7] Notable plant sources include Agave sisalana, Digitalis lanata, and species from the Trigonella and Allium genera.[4][6][10]

Experimental Protocol: Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from plant material. This multi-step process involves extraction of the parent saponins, followed by acid hydrolysis to yield the aglycone (this compound), and subsequent purification.[11][12]

1. Plant Material Preparation:

- Air-dry the plant material (e.g., leaves of Agave americana) in the shade to prevent enzymatic degradation.[13][14]

- Grind the dried material into a coarse powder.[14]

2. Extraction:

- Perform exhaustive extraction of the powdered plant material with a polar solvent such as methanol (B129727) or ethanol, either by maceration at room temperature or by using a Soxhlet apparatus.[13]

- Combine the extracts and concentrate them under reduced pressure to obtain a crude extract.

3. Acid Hydrolysis:

- Suspend the crude extract in an aqueous acidic solution (e.g., 2-3 M sulfuric acid).[1][11]

- Reflux the mixture for several hours to cleave the glycosidic bonds, liberating the aglycone (this compound).

- Cool the reaction mixture and neutralize it with a base (e.g., calcium hydroxide).[11]

- Filter the resulting precipitate, which contains the crude this compound.

4. Purification:

- Dry the crude precipitate and extract it with a non-polar solvent like chloroform or hexane (B92381) to dissolve the this compound.

- Concentrate the extract to yield crude this compound.

- Further purify the crude product using column chromatography over silica (B1680970) gel.[12]

- Stationary Phase: Silica gel 60.

- Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone).[11]

- Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

- Combine the fractions containing pure this compound and recrystallize from a suitable solvent (e.g., dilute methanol) to obtain purified crystals.[6]

Experimental Protocols for Structural Elucidation and Identification

Several analytical techniques are employed in concert to unequivocally identify and confirm the structure of isolated this compound.[14][15][16]

Thin Layer Chromatography (TLC)

-

Objective: To assess the purity of the isolated compound and compare its retention factor (Rf) with that of a known standard.

-

Stationary Phase: Silica gel G254 plate.[11]

-

Mobile Phase: A mixture of chloroform and acetone (e.g., 6:1 v/v).[11]

-

Detection: Spray the plate with Liebermann-Burchard reagent and heat. Steroidal sapogenins typically produce a characteristic color.[15][16]

-

Result: The isolated this compound should appear as a single spot with an Rf value identical to that of an authentic this compound standard.[14]

High-Performance Liquid Chromatography (HPLC)

-

Objective: For quantitative analysis and final purity confirmation.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV detection at a low wavelength (e.g., 209 nm).[11]

-

Result: A single peak with a retention time matching that of the this compound standard confirms the identity and purity of the sample.[14][15]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of the isolated compound should be superimposable with that of a this compound standard, showing characteristic absorption bands for the hydroxyl and spiroketal functional groups.[14]

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques provide definitive structural information. The mass spectrum will show the correct molecular weight, and the ¹H and ¹³C NMR spectra will provide a detailed map of the proton and carbon environments, which must match the known data for this compound.[13][17]

Biological Activities and Associated Signaling Pathways

This compound has been shown to possess a range of biological activities, making it a molecule of interest for drug development.

Table 3: Selected Biological Activities of this compound

| Activity | Model System | Effective Concentration / Dose | Reference |

| Induction of Osteoblastic Differentiation | Mouse Bone Marrow Stromal Cells (BMSCs) | 10-90 µM | [3] |

| Inhibition of Adipocytic Differentiation | Mouse Bone Marrow Stromal Cells (BMSCs) | 10-90 µM | [3] |

| Apoptosis Induction in Synoviocytes | Rheumatoid Arthritis (RA) Synoviocytes | 40 µM | [3] |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | 4.2 µg/kg | [4] |

| Antifungal | Aspergillus fumigatus | MIC₅₀ = 16 µg/ml | [4] |

| Inhibition of Cancer Cell Proliferation | MCF-7 and MDA-MB-231 cells (L-serine derivative) | IC₅₀ = 1.5 and 10.5 µM | [3] |

One of the key signaling pathways modulated by this compound is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[3][18] Activation of this pathway is associated with its effects on both osteoblastic differentiation and the induction of apoptosis in rheumatoid arthritis synoviocytes.[3][18]

Caption: this compound-mediated activation of the p38 MAPK signaling pathway.

Experimental and Analytical Workflows

The overall process from plant source to biological evaluation follows a structured workflow.

Caption: General experimental workflow for this compound isolation and analysis.

A typical workflow for assessing the biological activity of this compound, such as its effect on cell proliferation, is outlined below.

Caption: Workflow for a typical in vitro biological assay of this compound.

Conclusion

The classification of this compound as a steroidal sapogenin is unequivocally supported by its chemical structure, which features a C27 spirostanol framework. Its physicochemical properties and spectroscopic data provide a clear fingerprint for its identification. The experimental protocols outlined in this guide for its isolation, purification, and characterization are well-established and reproducible. As a readily available natural product with diverse biological activities and a role as a key synthetic precursor, this compound remains a molecule of significant importance for ongoing research and development in the pharmaceutical and life sciences industries.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound [drugfuture.com]

- 7. This compound | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

- 9. This compound | 77-60-1 [chemicalbook.com]

- 10. Steroidal saponins from the genus Allium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. benchchem.com [benchchem.com]

- 13. Structures and Bioactivities of Steroidal Saponins Isolated from the Genera Dracaena and Sansevieria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 17. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound | CAS:77-60-1 | Manufacturer ChemFaces [chemfaces.com]

In-Depth Technical Guide: Solubility of Tigogenin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigogenin, a steroidal sapogenin with significant biological activities, is a key starting material in the synthesis of various steroid drugs. Its utility in pharmaceutical research and development is intrinsically linked to its physicochemical properties, particularly its solubility in organic solvents. This parameter is critical for designing efficient extraction, purification, reaction, and formulation processes. This technical guide provides a consolidated overview of the known solubility characteristics of this compound in various organic solvents. It highlights the current landscape of available data, details standard experimental protocols for solubility determination, and offers a generalized workflow for such measurements. It is important to note that while this compound is widely used, comprehensive, publicly available quantitative solubility data across a broad range of solvents and temperatures is notably scarce. This guide compiles the available information to serve as a foundational resource.

This compound: A Profile

-

IUPAC Name: (3β,5α,25R)-spirostan-3-ol

-

CAS Number: 77-60-1[1]

-

Molecular Formula: C₂₇H₄₄O₃[1]

-

Molecular Weight: 416.6 g/mol [1]

-

Structure: this compound possesses a rigid steroidal backbone, a spiroketal side chain, and a hydroxyl group at the C-3 position, which dictates its polarity and interaction with various solvents.

Solubility Data of this compound

Quantitative experimental data on the solubility of this compound is limited in peer-reviewed literature. The majority of available information comes from commercial suppliers and qualitative descriptions in extraction studies. The following tables summarize the currently available data.

Table 1: Quantitative and Predicted Solubility of this compound

| Solvent | Formula | Solubility | Type | Source |

| Dimethylformamide (DMF) | C₃H₇NO | 2 mg/mL | Experimental | Cayman Chemical[1] |

| Water | H₂O | 3.3 x 10⁻⁵ g/L | Predicted | FooDB[2] |

Note: The water solubility is a computationally predicted value and has not been experimentally verified in the cited source.

Table 2: Qualitative Solubility of this compound

| Solvent | Classification | Indication | Source |

| Chloroform | Chlorinated Solvent | Soluble / Slightly Soluble | ChemFaces[3], ChemicalBook |

| Dichloromethane | Chlorinated Solvent | Soluble | ChemFaces[3] |

| Ethyl Acetate | Ester | Soluble | ChemFaces[3] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | ChemFaces[3] |

| Acetone | Ketone | Soluble | ChemFaces[3] |

| Dioxane | Ether | Soluble (Inferred) | ResearchGate[4] |

| Alcohol (e.g., Ethanol) | Alcohol | Soluble (Inferred) | Medicinal Plant Journal[5] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but no quantitative value is provided. "Inferred" indicates that the solvent was used effectively in extraction or thermodynamic studies, implying solubility.

Experimental Protocol for Solubility Determination

Principle

The method involves generating a saturated solution of the solute (this compound) in the solvent of interest by allowing the system to reach equilibrium at a constant temperature. The concentration of the dissolved solute in the supernatant is then measured using a suitable analytical technique.

Materials and Apparatus

-

This compound (high purity, crystalline solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control or a thermostatically controlled water bath

-

Syringe filters (e.g., 0.22 µm PTFE) to separate solid from the saturated solution

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there is more solid than will dissolve.

-

Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the vials at a constant temperature (e.g., 298.15 K / 25 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC). Determine the concentration of this compound by comparing the analytical response to a previously established calibration curve prepared with known standards.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the shake-flask solubility determination method.

References

Tigogenin: A Comprehensive Technical Guide on its Discovery, Historical Background, and Core Applications

Abstract

Tigogenin, a steroidal sapogenin, has a rich history rooted in the early explorations of plant-derived compounds and has emerged as a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the discovery and historical background of this compound, its physicochemical properties, and detailed experimental protocols for its extraction, purification, and characterization. Furthermore, it delves into the molecular mechanisms underlying its diverse biological activities, including its anti-inflammatory, hypocholesterolemic, and bone regenerative properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to support further investigation and application of this versatile natural product.

Discovery and Historical Background

The story of this compound is intrinsically linked to the broader history of saponin (B1150181) and steroid chemistry. Saponins (B1172615), a class of plant glycosides known for their soap-like foaming properties in water, have been recognized for centuries.[1][2] However, the systematic investigation of their aglycone components, the sapogenins, began in the early 20th century.

This compound was first isolated in the early 1900s during investigations into plant-derived saponins.[3] Early work focused on its isolation from various plant sources, with notable discoveries from the leaves of Digitalis lanata Ehrh. (Scrophulariaceae) by Windhaus in 1925 and Jacobs and Fleck in 1930.[4] It was also identified in Trigonella foenum-graecum (fenugreek).[3][5]

A pivotal moment in the history of this compound and other sapogenins came with the work of Russell Earl Marker in the 1930s and 1940s.[6][7][8][9] Marker's research was driven by the quest for readily available precursors for the synthesis of steroid hormones like progesterone.[6][10] He and his colleagues systematically investigated various plant sources for steroidal sapogenins and developed a process, now famously known as the "Marker degradation," to convert these plant-derived steroids into valuable pharmaceutical compounds.[6][9][11] Marker's work established the fundamental spirostan (B1235563) structure of sapogenins, including this compound, in 1939, correcting previous assumptions about their side-chain chemistry.[6][11] This breakthrough laid the foundation for the modern steroid industry, with plants like Agave and Dioscorea species becoming crucial raw materials.[6][12]

Subsequent research focused on improving extraction and purification methods for this compound from various sources, particularly from the sisal plant (Agave sisalana), where it is a significant component.[4][13][14] The development of techniques like acid hydrolysis of saponin-rich extracts and chromatographic purification has been central to obtaining high-purity this compound for research and as a starting material for steroid synthesis.[13][14]

Physicochemical Properties

This compound is a C27 steroidal sapogenin with a characteristic spirostan skeleton.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₇H₄₄O₃ | [4] |

| Molecular Weight | 416.64 g/mol | [4] |

| CAS Number | 77-60-1 | [4] |

| IUPAC Name | (3β,5α,25R)-Spirostan-3-ol | [4] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 203°C | [4] |

| Optical Rotation | [α]D²⁰ -62° | [4] |

| Solubility | Soluble in acetone, ether, and petroleum ether. Insoluble in water. | [4][15] |

Experimental Protocols

Extraction of this compound from Agave sisalana

The extraction of this compound typically involves the hydrolysis of its corresponding saponins present in the plant material. Both traditional acid hydrolysis and more recent biotransformation methods have been developed.

3.1.1. Acid Hydrolysis Method

This method relies on the cleavage of glycosidic bonds of saponins using strong acids to release the aglycone, this compound.

-

Protocol:

-

Preparation of Plant Material: The leaves of Agave sisalana are processed to obtain juice or a fibrous residue. The juice can be fermented for about two weeks to allow for the precipitation of saponins.[13]

-

Acid Hydrolysis: The saponin-rich material (e.g., dried fermented juice solids) is subjected to hydrolysis with an acid, such as sulfuric acid or hydrochloric acid, under elevated temperature and pressure.[13]

-

Neutralization and Extraction: The acidic hydrolysate is neutralized, often with lime (calcium hydroxide), and then dried. The dried material is then extracted with a hot organic solvent, such as ethanol.[2][13]

-

Purification: The crude extract is further purified through a series of steps that may include decolorization with activated carbon, concentration, and crystallization to obtain this compound.[13]

-

Caption: Workflow for the extraction of this compound via acid hydrolysis.

3.1.2. Biotransformation Method

An alternative, more environmentally friendly approach involves the use of microorganisms to hydrolyze the saponins.

-

Protocol:

-

Preparation of Fermentation Medium: A fermentation medium is prepared from the dried residue of sisal.

-

Inoculation and Fermentation: The medium is inoculated with a specific bacterial strain (e.g., isolated from soil) capable of degrading steroidal saponins. The fermentation is carried out under optimized conditions of temperature, pH, and duration.

-

Extraction and Purification: After fermentation, the product containing this compound is extracted and purified using conventional methods.

-

Purification by Macroporous Resin Chromatography

Macroporous resin chromatography is an effective method for the purification of this compound from crude extracts.

-

Protocol:

-

Resin Selection and Preparation: A suitable macroporous resin (e.g., D-101) is selected and packed into a column.

-

Sample Loading: The crude this compound extract is dissolved in an appropriate solvent and loaded onto the column.

-

Elution: The column is washed with a solvent of lower polarity to remove impurities. This compound is then eluted with a solvent of higher polarity, such as ethanol.

-

Concentration and Crystallization: The fractions containing this compound are collected, concentrated, and the this compound is crystallized to obtain a high-purity product.

-

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, making it a subject of interest for drug development.

Induction of Osteoblastic Differentiation

This compound has been shown to promote the differentiation of bone marrow stromal cells (BMSCs) into osteoblasts, suggesting its potential in the treatment of osteoporosis.[3][8] This effect is mediated, at least in part, through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][8]

-

Mechanism of Action:

-

This compound treatment of BMSCs leads to the phosphorylation and activation of p38 MAPK.

-

Activated p38 MAPK, in turn, upregulates the expression of key osteogenic transcription factors such as Runx2 (also known as Cbfa1).

-

This leads to an increase in the expression of osteoblast-specific genes, including alkaline phosphatase (ALP), collagen type I (COL I), and osteocalcin (B1147995) (OCN), ultimately promoting bone formation.[3]

-

Caption: Signaling pathway of this compound-induced osteoblast differentiation.

Inhibition of Adipocytic Differentiation

In addition to promoting osteogenesis, this compound has been found to inhibit the differentiation of BMSCs into adipocytes.[3][8] This dual activity makes it a particularly interesting candidate for addressing age-related bone loss, which is often accompanied by an increase in marrow adiposity.

-

Mechanism of Action:

-

This compound treatment reduces the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and the adipocyte fatty acid-binding protein (aP2).[3] This inhibition of the adipogenic program shifts the lineage commitment of BMSCs towards the osteoblastic lineage.

-

Hypocholesterolemic Activity

Several studies have investigated the potential of this compound and its derivatives to lower plasma cholesterol levels.

-

Mechanism of Action:

-

The primary mechanism is believed to be the inhibition of intestinal cholesterol absorption.[12] Saponins, including those that yield this compound, can form insoluble complexes with cholesterol in the gut, preventing its absorption into the bloodstream.[16] They may also interfere with the formation of micelles, which are necessary for cholesterol absorption.

-

Quantitative Bioactivity Data

The biological efficacy of this compound and its derivatives has been quantified in various in vitro and in vivo studies. The following table summarizes some of the key findings.

| Biological Activity | Assay System | Key Findings | Reference(s) |

| Osteoblastic Differentiation | Mouse Bone Marrow Stromal Cells (BMSCs) | Increased alkaline phosphatase (ALP) activity and expression of osteogenic markers (Cbfa1, COL I, OCN) in a dose-dependent manner. | [3] |

| Adipocytic Differentiation | Mouse Bone Marrow Stromal Cells (BMSCs) | Reduced lipid accumulation and expression of adipogenic markers (PPARγ, aP2) in a dose-dependent manner. | [3] |

| Antifungal Activity | Aspergillus fumigatus | MIC₅₀ = 16 µg/mL | |

| Anti-inflammatory Activity | Carrageenan-induced paw edema in rats | Inhibition of edema at a dose of 4.2 µg/kg | |

| Anticancer Activity (Derivative) | Human breast cancer cell line (MCF-7) | An l-serine (B559523) derivative of this compound showed an IC₅₀ of 1.5 µM. | [17] |

Conclusion

From its early discovery as a component of medicinal plants to its pivotal role in the development of the steroid industry, this compound has a distinguished history. Today, it continues to be a molecule of great interest due to its diverse and potent biological activities. The detailed protocols and mechanistic insights provided in this technical guide are intended to facilitate further research into the therapeutic potential of this compound and its derivatives. With a solid understanding of its chemistry, biology, and historical context, the scientific community is well-positioned to unlock the full potential of this remarkable natural product in addressing a range of human health challenges.

References

- 1. Biotransformation of steroidal saponins in sisal (Agave sisalana Perrine) to this compound by a newly isolated strain from a karst area of Guilin, China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103087143A - Method for extracting this compound from squeezed juice of sisal residue - Google Patents [patents.google.com]

- 3. This compound inhibits adipocytic differentiation and induces osteoblastic differentiation in mouse bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | p38 MAPK Signaling in Osteoblast Differentiation [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Russell Earl Marker and the Beginning of the Steroidal Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acs.org [acs.org]

- 10. mdpi.com [mdpi.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Pharmacologic consequences of cholesterol absorption inhibition: alteration in cholesterol metabolism and reduction in plasma cholesterol concentration induced by the synthetic saponin beta-tigogenin cellobioside (CP-88818; tiqueside) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. acs.org [acs.org]

- 15. p38 mitogen-activated protein kinase regulates osteoblast differentiation through osterix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A mechanism for the hypocholesterolaemic activity of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and anti-tumour, immunomodulating activity of diosgenin and this compound conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

difference between saponins and sapogenins like tigogenin

An In-depth Technical Guide to the Core Differences Between Saponins (B1172615) and Sapogenins, Featuring Tigogenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of saponins and their corresponding aglycones, sapogenins, with a specific focus on the steroidal sapogenin, this compound. It delves into their structural distinctions, comparative biological activities, and the experimental protocols for their isolation and characterization.

Saponins are a diverse group of naturally occurring glycosides found in numerous plant species.[1][2] Their defining characteristic is an amphiphilic nature, conferred by a hydrophilic sugar moiety (glycone) linked to a lipophilic aglycone (sapogenin).[3][4] This structure is responsible for their soap-like property of forming a stable foam in aqueous solutions.[5][6]

The aglycone, or sapogenin , is the non-saccharide core of the saponin (B1150181) molecule.[7] Sapogenins are classified based on their chemical structure, primarily as either triterpenoids (a C30 skeleton) or steroids (a C27 skeleton).[5][8] The process of removing the sugar chain(s) from a saponin, typically through acid hydrolysis, yields the sapogenin.[8][9]

This compound is a well-known example of a steroidal sapogenin.[6][10] It serves as a precursor in the synthesis of various steroid drugs and exhibits a range of biological activities.[10][11]

The fundamental difference lies in the glycosidic linkage:

-

Saponin: A glycoside composed of a sapogenin and one or more sugar chains.[3]

-

Sapogenin: The aglycone part of the saponin, devoid of any sugar moieties.[7][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Saponin Biosynthesis in Pulses | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. differencebetween.com [differencebetween.com]

- 7. Sapogenin - Wikipedia [en.wikipedia.org]

- 8. cnc.nuph.edu.ua [cnc.nuph.edu.ua]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 77-60-1 [chemicalbook.com]

- 12. Sapogenin | Plant Steroids, Steroid Glycosides, Phytosterols | Britannica [britannica.com]

The Biogenesis and Metabolic Pathways of Tigogenin: A Technical Guide for Researchers

Abstract

Tigogenin, a steroidal sapogenin, is a valuable precursor for the synthesis of various steroidal drugs. Its biogenesis in plants is a complex metabolic process originating from primary metabolites. This technical guide provides an in-depth overview of the biosynthetic and metabolic pathways of this compound, tailored for researchers, scientists, and drug development professionals. It covers the enzymatic steps from central carbon metabolism to the final spirostanol (B12661974) structure, presents quantitative data on yields and metabolic flux, details relevant experimental protocols, and explores the regulation and metabolic engineering of the pathway. All signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the intricate processes involved in this compound production.

Introduction

This compound is a naturally occurring steroidal sapogenin found in various plant species, notably in the genera Agave and Trigonella.[1][2] As a C-5 epimer of smilagenin, its rigid steroidal backbone and functional groups make it a crucial starting material in the semi-synthesis of corticosteroids and other pharmaceutically important steroids.[2][3][4] Understanding the intricate biosynthetic pathway of this compound is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This guide aims to consolidate the current knowledge on this compound biogenesis, providing a comprehensive resource for researchers in the field.

Biogenesis of this compound: The Metabolic Pathway

The biosynthesis of this compound is a multi-stage process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two distinct pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1][5] The MVA pathway is considered the primary source of precursors for sterol and triterpenoid (B12794562) biosynthesis.[6]

The overall pathway can be divided into three main stages:

-

Formation of 2,3-Oxidosqualene (B107256): IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene (B77637) synthase (SQS) to produce squalene. Squalene is subsequently epoxidized by squalene epoxidase (SQE) to yield (3S)-2,3-oxidosqualene.[6]

-

Cyclization to Cholesterol: The cyclization of 2,3-oxidosqualene is a critical branch point in sterol and triterpenoid biosynthesis. In plants, cycloartenol (B190886) synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, which is the precursor for the biosynthesis of most phytosterols.[7] Cholesterol is then synthesized from cycloartenol through a series of enzymatic reactions.[7][8]

-

Conversion of Cholesterol to this compound: The final stage involves a series of oxidative modifications of the cholesterol backbone to form the characteristic spirostanol structure of this compound. This part of the pathway is the least understood but is known to be catalyzed by a cascade of cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs).[1][5][6][9][10] These enzymes are responsible for the regio- and stereo-specific hydroxylation, oxidation, and subsequent glycosylation and cyclization of the side chain to form the furostanol and then the spirostanol ring system. While the specific enzymes for this compound biosynthesis are not yet fully characterized, the general mechanism is believed to be similar to that of other steroidal sapogenins like diosgenin.[11]

Quantitative Data

Quantitative analysis of this compound and its precursors is crucial for optimizing production and for metabolic engineering efforts. The following tables summarize some of the available quantitative data from the literature.

| Plant Source | Tissue | Method | This compound Content/Yield | Reference |

| Agave sisalana | Leaves | GLC | ~10% of total sapogenins | [12] |

| Agave sisalana | Residue | Extraction | 16.6 g crude extract (8.3% purity) | [4] |

| Agave sisalana | Sisal | Biotransformation | 26.7 mg/g | [13] |

| Agave sisalana | Residue | Extraction & Purification | 71.6% purity, 79.1% recovery | [4] |

| Chlorophytum nimonii | Aerial parts | Extraction | 10% yield of this compound pentaglycoside | [5] |

| Enzyme | Substrate | Product | Kinetic Parameter | Value | Organism | Reference |

| RsUGT | p-hydroxybenzyl alcohol | Gastrodin | KM | 0.50 mM | Rauvolfia serpentina | [14][15] |

| RsUGT | p-hydroxybenzyl alcohol | Gastrodin | Vmax | 171.60 mU/mg | Rauvolfia serpentina | [14][15] |

Note: Kinetic data for specific enzymes in the this compound pathway are scarce. The data for RsUGT, an enzyme involved in glycosylation, is provided as an example of typical kinetic parameters for this class of enzymes.

Experimental Protocols

The extraction, purification, and analysis of this compound are essential for research and industrial applications. Below are detailed protocols for key experimental procedures.

Extraction and Hydrolysis of this compound from Plant Material

This protocol is adapted from methods used for Agave species.[13][16][17][18]

Objective: To extract crude sapogenins, including this compound, from plant material.

Materials:

-

Dried and powdered plant material (e.g., Agave leaves)

-

2N Sulfuric Acid (H₂SO₄)

-

70% 2-Propanol

-

Soxhlet extractor

-

Reflux apparatus

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Soak 50 g of dried, powdered plant material in water for 24 hours.

-

Extract the soaked material with 500 mL of 80% ethanol in a Soxhlet extractor for 10 hours.

-

Evaporate the ethanol extract to dryness under vacuum using a rotary evaporator.

-

Reflux the dried residue with 500 mL of 2N H₂SO₄ in 70% 2-propanol at 100°C for 4 hours to hydrolyze the saponin (B1150181) glycosides.

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., NaOH).

-

Partition the neutralized solution with an organic solvent like chloroform (B151607) or ethyl acetate (B1210297) to extract the crude sapogenins.

-

Evaporate the organic solvent to obtain the crude this compound extract.

Purification of this compound by Column and Thin-Layer Chromatography